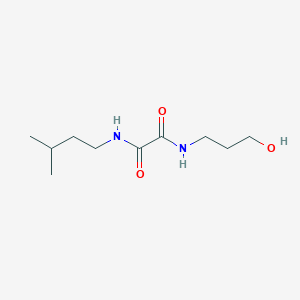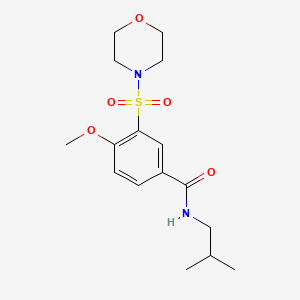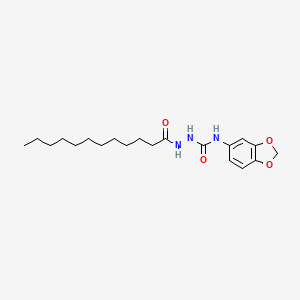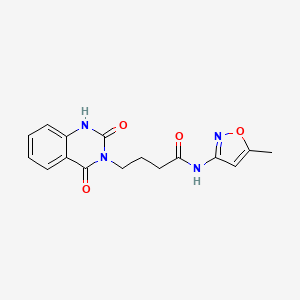
N-(2-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-(2-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide compounds involves multiple steps, including elimination reactions, reduction reactions, and bromination. For instance, the preparation of similar compounds has been demonstrated through the reaction of intermediates such as 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene with piperidin-4-one derivatives to yield novel non-peptide CCR5 antagonists (Bi, 2014).
Molecular Structure Analysis
Characterization techniques such as 1H NMR, 13C NMR, and MS have been utilized to elucidate the molecular structure of synthesized compounds. These methods provide detailed insights into the molecular geometry, electronic structure, and chemical environment of the atoms within the compound, which are crucial for understanding its reactivity and interaction with biological targets (Cheng De-ju, 2014).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of benzamide derivatives, including compounds structurally similar to N-(2-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide. These compounds have been synthesized through various chemical reactions and characterized using techniques like NMR, IR, and MS to determine their structures. For example, studies on the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and similar compounds demonstrate the interest in developing non-peptide CCR5 antagonists for potential therapeutic applications (H. Bi, 2014), (Cheng De-ju, 2015).
Bioactivity and Pharmacological Properties
Several studies have investigated the bioactivity and pharmacological properties of benzamide derivatives. Research into these compounds' effects on gastrointestinal motility and their potential as selective serotonin 4 (5-HT4) receptor agonists highlights their utility in developing novel prokinetic agents with reduced side effects. This includes investigations into their prokinetic activity through oral administration in animal models, demonstrating their potential for treating gastrointestinal motility disorders (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004).
Antimicrobial and Antifungal Activity
Compounds structurally related to N-(2-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide have been explored for their antimicrobial and antifungal activities. For instance, research on the synthesis and characterization of novel benzamides and their metal complexes has shed light on their structural features and evaluated their in vitro antibacterial activity against various bacterial strains. These studies suggest that certain benzamide derivatives and their metal complexes exhibit enhanced antibacterial activities, offering insights into their potential for antimicrobial applications (E. Khatiwora, Pranaya V. Joshi, V. Puranik, Dipti Darmadhikari, A. Athawale, Nirmala R. Deshp, R. Kashalkar, 2013).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-19-7-3-2-6-18(19)14-22-20(24)17-10-8-16(9-11-17)15-23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBIKQPNJPVOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)

![3-amino-6-[chloro(difluoro)methyl]-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4578080.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)


![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)
![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4578116.png)
![methyl 2-({[7-(diethylamino)-2-imino-2H-chromen-3-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4578120.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4578123.png)
![4-{3-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4578132.png)